m-PEG4-phosphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

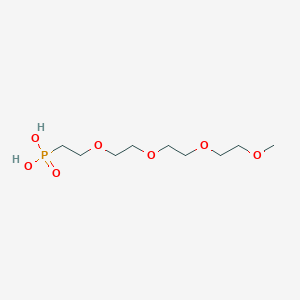

m-PEG4-phosphonic acid is a polyethylene glycol (PEG)-based compound with a phosphonic acid group attached to a PEG chain containing four ethylene glycol units. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-phosphonic acid typically involves the reaction of a PEG chain with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the attachment of the phosphonic acid group to the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually produced in bulk and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions

m-PEG4-phosphonic acid can undergo various chemical reactions, including:

Oxidation: The phosphonic acid group can be oxidized under specific conditions.

Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various substituted PEG compounds .

科学的研究の応用

m-PEG4-phosphonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates

Biology: Employed in the study of protein degradation pathways and the development of targeted therapies

Medicine: Utilized in drug delivery systems and the development of novel therapeutics

Industry: Applied in surface modification and the creation of functional coatings for various materials

作用機序

m-PEG4-phosphonic acid functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Similar Compounds

m-PEG4-carboxylic acid: Similar PEG-based compound with a carboxylic acid group instead of a phosphonic acid group.

m-PEG4-amine: PEG-based compound with an amine group.

m-PEG4-alcohol: PEG-based compound with an alcohol group

Uniqueness

m-PEG4-phosphonic acid is unique due to its phosphonic acid group, which provides strong binding affinity to metal oxides and enhances the solubility and stability of the compound in aqueous solutions. This makes it particularly valuable for applications in surface modification and the synthesis of PROTACs .

生物活性

m-PEG4-phosphonic acid is a compound that has garnered attention in various fields of biomedical research, particularly due to its role as a linker in PROTAC (proteolysis-targeting chimeras) technology. This article delves into its biological activity, highlighting its mechanisms, applications, and recent findings from relevant studies.

- Molecular Formula : C15H33O7P

- Molecular Weight : 356.39 g/mol

- CAS Number : 2028281-85-6

- Structure : The compound features a polyethylene glycol (PEG) backbone with a phosphonic acid group, which enhances its solubility and bioactivity.

This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound allows for improved stability and efficacy in targeting specific proteins within cellular environments.

1. In Vitro Studies

Recent studies have demonstrated that this compound enhances the performance of PROTACs in degrading target proteins. For instance, a study indicated that PROTACs containing this linker showed increased degradation rates of target proteins compared to those without it .

2. In Vivo Studies

In vivo experiments with this compound-based PROTACs have shown promising results in tumor models. For example, the use of PROTACs linked with this compound resulted in significant tumor reduction in B16F10 melanoma-bearing mice, suggesting its potential for cancer therapy .

Therapeutic Development

The unique properties of this compound make it suitable for various therapeutic applications:

- Cancer Therapy : As part of PROTAC technology, it is being explored for targeted protein degradation in cancer cells.

- Antimicrobial Agents : Phosphonic acids have been identified as bioactive compounds with potential antimicrobial properties, which may be enhanced through modifications like PEGylation .

Case Study 1: Cancer Treatment

A study focused on the use of this compound in conjunction with immune checkpoint inhibitors demonstrated enhanced therapeutic efficacy. Mice treated with a combination of 177Lu-DOTA-m-PEG4-phosphonic acid and immune checkpoint inhibitors exhibited prolonged survival times compared to controls .

Case Study 2: Protein Targeting

Another investigation utilized this compound to develop a novel enrichment strategy termed PhosID, which successfully isolated newly synthesized proteins from complex biological samples. This method showcased the linker’s capability to facilitate specific interactions within cellular systems .

Comparative Data Table

| Compound | Molecular Weight | Application Area | Key Findings |

|---|---|---|---|

| This compound | 356.39 g/mol | Cancer Therapy | Enhanced tumor reduction in vivo |

| m-PEG4-C6-phosphonic acid ethyl ester | 412.50 g/mol | PROTAC Synthesis | Improved stability and protein degradation rates |

| Phosphonates | Varies | Antimicrobial Agents | Broad spectrum activity against bacterial pathogens |

特性

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYYJJNJMLEPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。